N-(3-chlorophenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide N-(3-chlorophenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16329528
InChI: InChI=1S/C18H16ClN3O2S3/c1-24-15-7-5-12(6-8-15)10-25-17-21-22-18(27-17)26-11-16(23)20-14-4-2-3-13(19)9-14/h2-9H,10-11H2,1H3,(H,20,23)
SMILES:
Molecular Formula: C18H16ClN3O2S3
Molecular Weight: 438.0 g/mol

N-(3-chlorophenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide

CAS No.:

Cat. No.: VC16329528

Molecular Formula: C18H16ClN3O2S3

Molecular Weight: 438.0 g/mol

* For research use only. Not for human or veterinary use.

N-(3-chlorophenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide -

Specification

Molecular Formula C18H16ClN3O2S3
Molecular Weight 438.0 g/mol
IUPAC Name N-(3-chlorophenyl)-2-[[5-[(4-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C18H16ClN3O2S3/c1-24-15-7-5-12(6-8-15)10-25-17-21-22-18(27-17)26-11-16(23)20-14-4-2-3-13(19)9-14/h2-9H,10-11H2,1H3,(H,20,23)
Standard InChI Key AQSCWYPHUOEZDZ-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NC3=CC(=CC=C3)Cl

Introduction

Structural Characteristics and Molecular Properties

N-(3-Chlorophenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide features a 1,3,4-thiadiazole core substituted at the 2-position with a sulfanyl-acetamide group and at the 5-position with a 4-methoxybenzylsulfanyl moiety. The 3-chlorophenyl group attached to the acetamide nitrogen introduces steric and electronic effects that influence its reactivity and interactions with biological targets .

Molecular Descriptors

PropertyValue
Molecular FormulaC₁₈H₁₆ClN₃O₂S₃
Molecular Weight438.0 g/mol
IUPAC NameN-(3-Chlorophenyl)-2-[[5-[(4-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
SMILES NotationCOC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NC3=CC(=CC=C3)Cl
Topological Polar Surface118 Ų

The compound’s planar thiadiazole ring and flexible sulfanyl linkages enable diverse non-covalent interactions, including hydrogen bonding and π-π stacking, which are critical for binding to enzymatic pockets .

Synthesis and Reaction Pathways

The synthesis of N-(3-chlorophenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide involves multi-step organic reactions optimized for yield and purity.

Key Synthetic Steps

  • Thiadiazole Core Formation: Cyclization of thiosemicarbazide derivatives with carboxylic acids under acidic conditions generates the 1,3,4-thiadiazole ring.

  • Sulfanyl Group Introduction: Nucleophilic substitution at the 5-position of the thiadiazole using 4-methoxybenzyl mercaptan in the presence of a base (e.g., K₂CO₃).

  • Acetamide Coupling: Reaction of 2-mercaptoacetamide with the thiadiazole intermediate via a disulfide bond formation, followed by amidation with 3-chloroaniline .

Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Thiadiazole formationHCl, reflux, 6h65–70
Sulfanyl substitution4-Methoxybenzyl mercaptan, K₂CO₃, DMF, 80°C78
Acetamide couplingEDCI, DCM, rt, 12h82

Side products, such as disulfide dimers, are minimized by maintaining anhydrous conditions and stoichiometric control .

TargetActivity MetricResult
hCA IIC₅₀12 nM
hCA IIIC₅₀18 nM
AChEIC₅₀15 μM
MCF-7 CellsEC₅₀9.3 μM

Analytical Characterization

Rigorous characterization ensures structural fidelity and purity, critical for pharmacological evaluation.

Spectroscopic Methods

  • ¹H/¹³C NMR: Distinct signals for the 3-chlorophenyl (δ 7.2–7.4 ppm) and 4-methoxybenzyl groups (δ 3.8 ppm for OCH₃).

  • High-Resolution Mass Spectrometry (HRMS): Observed [M+H]⁺ at m/z 439.02 (calculated: 439.03).

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